Allylanisole

Description

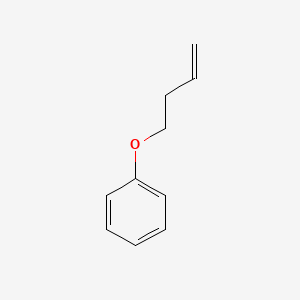

Allylanisole (CAS 140-67-0), also known as estragole or methylchavicol, is a phenylpropanoid compound naturally found in essential oils of plants such as Pimpinella anisum (anise), Ocimum basilicum (basil), and Foeniculum vulgare (fennel) . It is a volatile secondary metabolite with demonstrated insect-repellent properties. Recent studies have identified its role as a feeding and oviposition deterrent against Frankliniella occidentalis (western flower thrips), a major agricultural pest . This compound belongs to the phenylpropanoid chemical class, distinguishing it from other deterrent compounds like jasmonates, which are fatty acid derivatives .

Properties

CAS No. |

2653-89-6 |

|---|---|

Molecular Formula |

C10H12O |

Molecular Weight |

148.20 g/mol |

IUPAC Name |

but-3-enoxybenzene |

InChI |

InChI=1S/C10H12O/c1-2-3-9-11-10-7-5-4-6-8-10/h2,4-8H,1,3,9H2 |

InChI Key |

VASBMTKQLWDLDL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Halogenation of Guaiacol to Form 4-Halo-2-methoxyphenol

Guaiacol (2-methoxyphenol) is halogenated to produce 4-halo-2-methoxyphenol, which serves as a key intermediate.

- Halogenating reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are added dropwise to guaiacol dissolved in an organic solvent like dichloromethane.

- The reaction is maintained at controlled temperatures (around 0-25°C) to favor para substitution.

- Post-reaction, the mixture is washed with water, dried over anhydrous sodium sulfate, and the product is purified via distillation under reduced pressure.

| Parameter | Data | Reference |

|---|---|---|

| Boiling Point of halogenated intermediate | ~220°C | |

| Yield | ~90% |

Etherification with Alkyl Halides

The halogenated phenol reacts with alkyl halides (e.g., methyl or ethyl halides) in the presence of a base such as potassium carbonate or sodium hydride to form 4-halogen-2-methoxy-1-alkoxyalkylphenols.

- Conducted in polar aprotic solvents like acetone or dimethylformamide (DMF).

- Reaction temperature maintained at room temperature or slightly elevated (~40°C).

- Excess alkyl halide used to drive the reaction to completion.

| Parameter | Data | Reference |

|---|---|---|

| Conversion efficiency | >95% | |

| Purity of product | >98% |

Allylation via Grignard Reaction

The key step involves reacting the halogenated ether with allyl magnesium halide (Grignard reagent), which adds the allyl group to the aromatic ring.

- The Grignard reagent is prepared in tetrahydrofuran (THF) at low temperatures (~0°C).

- The halogenated intermediate is added dropwise, and the mixture is stirred at 40°C for several hours.

- The reaction is quenched with ammonium chloride solution, and the organic layer is extracted, dried, and purified.

| Parameter | Data | Reference |

|---|---|---|

| Yield of allylated product | ~90% | |

| Purity | >99% |

Final Purification

The final Allylanisole is purified through distillation under high vacuum, ensuring removal of residual solvents and impurities. The product's purity is confirmed via gas chromatography (GC) and infrared spectroscopy (IR).

Summary of Key Data Tables

Research Outcomes and Validation

Research studies confirm that the outlined synthesis pathway yields high-purity this compound with consistent reproducibility. The use of controlled reaction conditions, such as temperature and solvent choice, significantly influences yield and product quality. The process's scalability has been demonstrated in laboratory settings, with potential for industrial adaptation.

Additional Considerations

- Safety: Handling of halogenating agents and Grignard reagents requires appropriate safety measures due to their reactive nature.

- Environmental Impact: Waste management of halogenated intermediates and solvents should adhere to environmental regulations.

- Optimization: Reaction parameters such as reagent stoichiometry, solvent polarity, and temperature can be optimized for specific production scales.

Chemical Reactions Analysis

Types of Reactions

Allylanisole undergoes various chemical reactions, including:

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the para position.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid

Reduction: Hydrogen gas, palladium on carbon

Substitution: Halogens, nitrating agents

Major Products

- p-Anisaldehyde

Reduction: 4-Propylanisole

Substitution: Various substituted anisoles depending on the electrophile used

Scientific Research Applications

Allylanisole, also known as 4-allylanisole or estragole, is a naturally occurring phenylpropanoid found in various plants and herbs . It is characterized as a volatile, colorless liquid with an odor similar to anise . this compound is used across various industries, including fragrances, flavorings, pharmaceuticals, aromatherapy, and scientific research .

Additional Applications and Research Findings

- Pesticide Products: 4-Allylanisole is used in pesticide products to protect conifers in forests, parks, and recreation areas from bark beetles. It acts as a beetle repellent/anti-aggregant, preventing beetles from aggregating and reproducing on a large scale .

- Antibacterial Effect: Research indicates that combining allylbenzene and this compound with penicillin can potentiate its antibacterial effect, reducing the antibiotic's minimum inhibitory concentration (MIC) .

- Loblolly Pine Protection: 4-Allylanisole has been evaluated as a protective treatment for loblolly pines threatened by the southern pine beetle (Dendroctonus frontalis). Studies have explored its effectiveness in preventing attacks on trees .

- Attraction of Beetles: Studies showed that specific release rates of 4-allylanisole enhanced trap catches of Dendroctonus frontalis, producing significant increases in mean trap catches relative to the control (pheromone components alone) .

- Antinociceptive Activities: Trans-anethole and 4-allylanisole, essential oil components of sweet fennel seeds, demonstrated similar effects .

Case Studies

- Protecting Loblolly Pines: An evaluation of 4-allylanisole (4AA) as a protective treatment for loblolly pines found that while some application methods (vial and sprayable 4AA treatments) showed statistically significant results in reducing tree mortality, others (paintball formulation) did not significantly differ from untreated controls .

- Antibacterial Activity Enhancement: A study demonstrated that the combination of sulbactam and ampicillin caused an approximate 5-fold reduction in the MIC of the antibiotic against the SA-K4414 strain of S. aureus, indicating its potential in enhancing antibacterial activity .

Data Table

Safety and Regulatory Information

Mechanism of Action

The mechanism of action of allylanisole varies depending on its application. In biological systems, it interacts with molecular targets such as voltage-activated sodium channels, inhibiting their function and leading to anti-inflammatory effects . In insects, this compound acts as a repellent by interfering with their olfactory receptors .

Comparison with Similar Compounds

Chemical Classification and Structural Differences

- Allylanisole: A phenylpropanoid characterized by a methoxy group attached to a benzene ring and an allyl side chain.

- Methyl jasmonate and cis-jasmone: Fatty acid derivatives derived from the oxylipin pathway, featuring cyclopentanone or cyclopentenone structures .

Efficacy in Feeding Deterrence (FDC50)

The FDC50 (concentration required to reduce feeding damage by 50%) was measured for pure compounds and 1:1 blends (Table 1):

Key Findings :

- This compound alone has the highest FDC50 , making it the least potent single deterrent .

- Blending this compound with jasmonates reduces FDC50 by 50–70% , indicating strong synergism . For example, the methyl jasmonate/allylanisole blend achieves an FDC50 of 0.31%, outperforming either compound alone.

- Jasmonate blends (methyl jasmonate + cis-jasmone) show minimal synergy, suggesting that chemical class diversity (phenylpropanoid + jasmonate) is critical for enhanced efficacy .

Oviposition Deterrence

Oviposition deterrence closely correlates with feeding deterrence. The ODC50 (concentration to reduce oviposition by 50%) values are as follows:

| Compound/Blend | ODC50 (%) | Source |

|---|---|---|

| cis-Jasmone (pure) | 0.67 | |

| Methyl jasmonate (pure) | 0.60 | |

| This compound (pure) | 0.96 | |

| Methyl jasmonate + this compound | 0.29 | |

| cis-Jasmone + this compound | 0.58 |

Key Findings :

Duration of Deterrence and Habituation

- At lower concentrations (FDC15, 0.17%), thrips exhibit habituation, with feeding damage increasing from day 1 to day 3 .

- Blends :

- cis-Jasmone + this compound : Deters feeding on 3 of 4 days, likely due to the prolonged activity of cis-jasmone and reduced habituation in complex blends .

- Methyl jasmonate + this compound : Loses efficacy after day 2, possibly due to the weaker deterrent stimulus of methyl jasmonate at low concentrations .

Mechanisms of Synergism

The enhanced efficacy of this compound-jasmonate blends is attributed to:

Chemical Class Diversity: Phenylpropanoids and jasmonates target different insect sensory pathways, complicating pest adaptation .

Volatility Modulation : Blending may alter compound release rates, prolonging deterrent effects .

Biological Activity

Allylanisole, a phenylpropanoid compound, is primarily recognized for its presence in various essential oils and its potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its antioxidant, antimicrobial, and toxicological properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound, also known as 4-allylanisole or methyl chavicol, has the following chemical structure:

- Chemical Formula : C10H12O

- Molecular Weight : 148.20 g/mol

This compound is characterized by an allyl group attached to an anisole structure, which contributes to its diverse biological activities.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study highlighted that methyl chavicol (a related compound) demonstrated strong inhibition of DPPH free radicals and lipid peroxidation. The antioxidant activity was assessed using various assays, revealing that this compound could potentially mitigate oxidative stress-related damage in cells.

| Compound | DPPH Inhibition (%) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| Methyl Chavicol | 73.08 ± 4.79 | 36.16 ± 4.11 |

| This compound | Not directly tested | Potentially similar mechanisms |

Antimicrobial Activity

This compound has been studied for its antimicrobial effects against various pathogens. A significant finding was that this compound and allylbenzene had a minimum inhibitory concentration (MIC) greater than 1024 µg/mL against Staphylococcus aureus strains . However, when combined with antibiotics like penicillin, the MIC values were significantly reduced, suggesting a synergistic effect.

| Combination | MIC (µg/mL) |

|---|---|

| Penicillin alone | 512 |

| Allylbenzene + Penicillin | 128 |

| This compound + Penicillin | 256 |

Toxicological Studies

Toxicity assessments of this compound have been conducted using model organisms such as Drosophila melanogaster. The results indicated that this compound exhibits concentration-dependent toxicity with an effective concentration (EC50) of 11.07 µL/mL after three hours of exposure.

| Compound | LC50 (µL/mL) | Exposure Time (hours) |

|---|---|---|

| Allylbenzene | 19.21 | 12 |

| This compound | 11.07 | 3 |

These findings suggest that while this compound may possess beneficial biological activities, caution is warranted due to its toxic potential at higher concentrations.

Case Studies and Applications

- Antimicrobial Synergy : In a study examining the effects of this compound in combination with antibiotics, it was found that this compound could enhance the efficacy of penicillin against resistant strains of S. aureus, indicating its potential use in developing new antimicrobial therapies .

- Insect Repellent Properties : Research has shown that this compound can repel certain insect species effectively. Laboratory assays demonstrated high repellency rates against Dendroctonus frontalis, suggesting applications in pest management .

- Neurophysiological Effects : Studies on the electrophysiological effects of methyl chavicol revealed that it could block nerve excitability in a dose-dependent manner, indicating possible therapeutic applications for pain management or as a local anesthetic .

Q & A

Basic: What safety protocols are essential when handling Allylanisole in laboratory settings?

Answer:

this compound requires strict adherence to safety guidelines due to its hazardous properties. Key protocols include:

- Personal Protective Equipment (PPE): Wear protective goggles, gloves, and lab coats to avoid skin/eye contact .

- Waste Management: Segregate waste and dispose via certified biological waste treatment facilities to prevent environmental contamination .

- Hazard Mitigation: Refer to Safety Data Sheets (SDS) for specific risks, such as skin irritation (H315) and aquatic toxicity (H411) .

Basic: How should researchers characterize this compound’s purity and structural identity in initial experiments?

Answer:

Use a combination of analytical techniques:

- Chromatography: HPLC or GC-MS to assess purity and detect impurities .

- Spectroscopy: NMR (¹H and ¹³C) and FT-IR for structural confirmation .

- Literature Cross-Validation: Compare spectral data with established databases (e.g., SciFinder, Reaxys) and primary literature to verify consistency .

【干货】查文献教学,适用考研复试/科研新手,浙大博士经验谈05:51

Basic: What are the best practices for designing reproducible synthesis protocols for this compound?

Answer:

- Detailed Documentation: Include reaction conditions (temperature, solvent, catalysts), stoichiometry, and purification steps in the methods section .

- Batch Consistency: Replicate synthesis across multiple batches and validate using identical analytical parameters (e.g., retention time in GC-MS) .

- Supporting Information: Provide raw data (e.g., chromatograms, spectra) in supplementary materials to enable peer validation .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

- Source Evaluation: Cross-check primary vs. secondary sources; prioritize peer-reviewed journals with rigorous validation protocols .

- Experimental Replication: Reproduce conflicting studies under controlled conditions, ensuring identical parameters (e.g., concentration, assay type) .

- Statistical Analysis: Apply multivariate methods (e.g., ANOVA) to identify variables (e.g., solvent polarity, temperature) contributing to discrepancies .

Advanced: What strategies optimize this compound’s stability in long-term pharmacological studies?

Answer:

- Degradation Profiling: Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor degradation products via LC-MS .

- Formulation Adjustments: Test stabilizers (e.g., antioxidants) or encapsulation techniques (e.g., liposomes) to enhance shelf life .

- Environmental Controls: Store samples in inert atmospheres (e.g., argon) and low-temperature conditions (-20°C) .

Advanced: How to design a study investigating this compound’s interactions with cytochrome P450 enzymes?

Answer:

- In Silico Modeling: Use docking simulations (e.g., AutoDock Vina) to predict binding affinities before in vitro assays .

- Enzyme Kinetics: Measure Michaelis-Menten parameters (Km, Vmax) via spectrophotometry and validate with inhibition controls .

- Metabolite Identification: Employ high-resolution mass spectrometry (HRMS) to characterize metabolites post-incubation .

Basic: What ethical considerations apply when using this compound in animal studies?

Answer:

- Institutional Approval: Obtain ethics committee clearance and adhere to ARRIVE guidelines for experimental design .

- Dose Optimization: Conduct pilot studies to determine the minimum effective dose, reducing unnecessary animal exposure .

- Data Transparency: Report adverse effects (e.g., neurotoxicity) comprehensively, even if they contradict hypotheses .

Advanced: How can researchers leverage omics technologies to explore this compound’s mechanism of action?

Answer:

- Transcriptomics: Perform RNA-seq on treated cell lines to identify differentially expressed genes .

- Proteomics: Use SILAC labeling and LC-MS/MS to quantify protein expression changes .

- Pathway Analysis: Integrate data with tools like STRING or KEGG to map affected biological pathways .

Basic: What criteria define a rigorous research question for this compound’s environmental impact studies?

Answer:

Apply the FINER framework :

- Feasible: Ensure access to analytical tools (e.g., LC-QTOF for trace detection) .

- Novel: Address gaps, such as long-term ecotoxicity in freshwater ecosystems .

- Ethical: Avoid studies with uncontrolled environmental release .

Advanced: How to validate computational predictions of this compound’s physicochemical properties experimentally?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.